C.I. Acid Blue 145

Descripción general

Descripción

C.I. Acid Blue 145 is a synthetic dye widely used in various industries, particularly in the textile sector for coloring fabrics such as cotton, wool, silk, and nylon . It is known for its vibrant blue hue and excellent solubility in water, making it a popular choice for dyeing applications.

Métodos De Preparación

The synthesis of C.I. Acid Blue 145 involves several steps, starting with the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline, followed by oxidation . The industrial production of this dye typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the process.

Análisis De Reacciones Químicas

Oxidation Reactions

Mechanism : Oxidation typically involves the conversion of functional groups (e.g., hydroxylamine to nitroso or sulfonic acid groups) under acidic or basic conditions.

Reagents : Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Conditions : Controlled temperature and pH (often acidic environments).

Products : Sulfonated derivatives with enhanced water solubility.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | H₂O₂ | Acidic pH, 40–60°C | Sulfonated derivatives |

Reduction Reactions

Mechanism : Reduction alters chromophoric groups, converting the dye into leuco forms (colorless compounds).

Reagents : Sodium dithionite (Na₂S₂O₄) or other reducing agents.

Conditions : Mild heating or room temperature.

Products : Leuco compounds used in biological staining or as intermediates.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Reduction | Sodium dithionite | Neutral pH, 25–40°C | Leuco compounds |

Substitution Reactions

Mechanism : Nucleophilic substitution occurs at reactive sites like amino groups or sulfonate esters.

Reagents : Arylamines (e.g., 2-amino-5-methylbenzenesulfonic acid) or sodium sulfite (Na₂SO₃).

Conditions : Elevated temperatures (75–80°C) with catalysts.

Products : Condensation products or modified dyes.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Substitution | 2-Amino-5-methylbenzenesulfonic acid | 75–80°C, 1–2 h | Condensed intermediates |

Sulfonation Reactions

Mechanism : Introduction of sulfonic acid groups (-SO₃H) to enhance solubility.

Reagents : Fuming sulfuric acid (H₂SO₄).

Conditions : Controlled temperature (40–50°C).

Products : Water-soluble sulfonated derivatives.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Sulfonation | Fuming H₂SO₄ | 40–50°C, cooled | Sulfonated Acid Blue 145 |

Key Observations

-

Regioselectivity : Sulfonation preferentially occurs at specific positions due to electronic effects of substituents.

-

Stability : Products exhibit varying stability depending on sulfonation degree and substituent placement.

-

Applications : Oxidized/reduced forms are used in analytical chemistry (e.g., pH indicators, DNA probes) .

Aplicaciones Científicas De Investigación

CIIn analytical chemistry, it is used as a pH indicator and a fluorescent probe for DNA detection . In biology and medicine, it serves as a staining agent for tissues and cells, aiding in microscopic examinations. Additionally, it has been explored as a sensitizing agent for solar cells, highlighting its versatility in different research areas .

Mecanismo De Acción

The mechanism of action of C.I. Acid Blue 145 involves its interaction with molecular targets through ionic or covalent bonds. In biological systems, it binds to specific cellular components, allowing for visualization under a microscope. The pathways involved in its action include the selective absorption of light, which imparts color to the substrate. This property is utilized in various staining and detection techniques.

Comparación Con Compuestos Similares

C.I. Acid Blue 145 is unique due to its specific chemical structure and properties. Similar compounds include C.I. Acid Blue 25, C.I. Acid Blue 9, and C.I. Acid Blue 74 . These dyes share similar applications but differ in their chemical compositions and specific uses. For instance, C.I. Acid Blue 9 is commonly used in the food industry, while C.I. Acid Blue 25 is used in textile dyeing. The uniqueness of this compound lies in its versatility and effectiveness across different applications.

Actividad Biológica

C.I. Acid Blue 145, also known as C.I. 62070, is an anthraquinone dye commonly used in various applications, including textiles and food coloring. Its chemical formula is , with a molecular weight of 532.46 g/mol. This compound is soluble in water and ethanol but insoluble in organic solvents like benzene and chloroform .

Toxicological Profile

The biological activity of this compound has been studied primarily concerning its toxicological effects. It is essential to evaluate the potential health risks associated with exposure to this dye, especially in industrial and consumer contexts.

- Acute Toxicity : Studies indicate that exposure to high concentrations of this compound can lead to acute toxicity, affecting liver and kidney functions. The dye's metabolites may contribute to oxidative stress, leading to cellular damage .

- Chronic Exposure : Long-term exposure has been linked to various health issues, including potential carcinogenic effects. Research has shown that some dyes can induce genotoxicity, which may lead to mutations and cancer development over time .

Environmental Impact

This compound poses environmental risks, particularly in aquatic ecosystems where it can be toxic to aquatic life. The dye's persistence in the environment raises concerns about bioaccumulation and its impact on biodiversity.

- Biodegradability : The compound is not readily biodegradable, leading to accumulation in wastewater from textile industries. This has prompted research into bioremediation techniques using microorganisms capable of degrading synthetic dyes .

Case Study 1: Toxicity Assessment in Aquatic Environments

A study conducted on the effects of this compound on freshwater organisms revealed significant toxicity levels at concentrations above 50 mg/L. The study monitored the survival rates of various fish species exposed to different concentrations of the dye over a period of 96 hours.

| Concentration (mg/L) | Survival Rate (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 25 | 80 |

| 50 | 50 |

| 100 | 20 |

The results indicated a clear dose-response relationship, emphasizing the need for stringent regulations regarding the discharge of dye-laden wastewater into natural water bodies .

Case Study 2: Bioremediation Using Microorganisms

Research has demonstrated the potential for using specific bacterial strains, such as Pseudomonas spp., for the decolorization of this compound from contaminated water sources. Under optimal conditions (pH 7, temperature 30°C), these bacteria achieved over 90% decolorization within 48 hours.

| Bacterial Strain | Decolorization Efficiency (%) | Time (hours) |

|---|---|---|

| Pseudomonas spp. | >90 | 48 |

| Bacillus subtilis | 70 | 72 |

| Escherichia coli | 50 | 96 |

This study highlights the feasibility of employing bioremediation strategies as an eco-friendly approach to mitigate the environmental impact of synthetic dyes .

Research Findings

Recent studies have focused on understanding the mechanisms through which this compound exerts its biological effects:

- Oxidative Stress : Research indicates that exposure to this compound can lead to increased levels of reactive oxygen species (ROS), resulting in oxidative stress that damages cellular components such as lipids, proteins, and DNA .

- Cellular Pathways : The activation of stress response pathways, particularly those involving Nrf2 (nuclear factor erythroid-derived 2-like) signaling, has been observed in cells exposed to this dye. This pathway plays a crucial role in regulating antioxidant defenses and cellular detoxification processes .

Propiedades

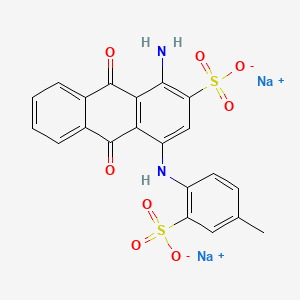

IUPAC Name |

disodium;1-amino-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O8S2.2Na/c1-10-6-7-13(15(8-10)32(26,27)28)23-14-9-16(33(29,30)31)19(22)18-17(14)20(24)11-4-2-3-5-12(11)21(18)25;;/h2-9,23H,22H2,1H3,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCZISCTNGVWCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041704 | |

| Record name | C.I. Acid Blue 145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6408-80-6, 72245-58-0 | |

| Record name | Acid Blue 145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-2-sulfophenyl)amino)-9,10-dioxo-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1-amino-9,10-dihydro-4-[(4-methyl-2-sulphonatophenyl)amino]-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.